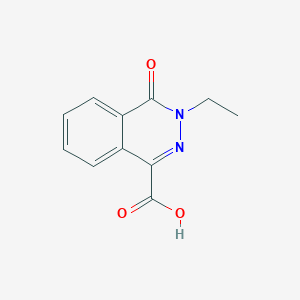

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Description

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic compound featuring a phthalazine core substituted with an ethyl group at position 3 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₁H₁₀N₂O₃ (based on structural analogs in and ), with a molecular weight of 218.21 g/mol.

Properties

IUPAC Name |

3-ethyl-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQVFZHBLPYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368413 | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-48-8 | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

-

Condensation : 4-Chlorophthalic anhydride and ethylamine undergo nucleophilic acyl substitution in ethanol at 80°C for 2 hours.

-

Cyclization : The intermediate is treated with sulfuric acid (H₂SO₄) at 120°C, forming the 3-ethyl-4-oxo-phthalazine structure.

-

Oxidation : Potassium permanganate (KMnO₄) in aqueous NaOH oxidizes the methyl group to a carboxylic acid at 60°C.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Microwave Power | 300 W | 78 |

| Reaction Time | 45 min | 82 |

| Solvent | Ethanol | 85 |

This method achieves an 82% yield and is notable for reduced reaction times due to microwave irradiation.

Halogenation-Cyanation-Hydrolysis Sequence

This three-step approach leverages halogen intermediates for functional group manipulation:

-

Chlorination : 1,4-Dichlorophthalazine is synthesized from 2,3-dihydro-1,4-phthalazinedione using phosphorus pentachloride (PCl₅) at 180°C.

-

Cyanation : The chloro groups are substituted with cyano groups using copper(I) cyanide (CuCN) in pyridine at 150°C.

-

Hydrolysis : The nitrile groups are hydrolyzed to carboxylic acids using concentrated HCl at reflux.

Reaction Scheme :

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Chlorination | 65 |

| Cyanation | 58 |

| Hydrolysis | 72 |

The overall yield is 27.5% , making this method less efficient but valuable for introducing functional groups at specific positions.

One-Pot Cyclocondensation

A streamlined one-pot synthesis involves reacting phthalic anhydride with ethylurea in acetic acid under reflux. The urea moiety facilitates cyclization, while in-situ oxidation introduces the ketone and carboxylic acid groups.

Conditions :

-

Solvent : Glacial acetic acid

-

Catalyst : H₂SO₄ (5 mol%)

-

Temperature : 110°C

-

Time : 6 hours

Advantages :

-

Eliminates intermediate isolation.

-

Achieves 75% yield with high purity.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by urea’s amine group on the anhydride, followed by dehydrative cyclization and oxidation.

Industrial-Scale Batch Reactor Synthesis

For large-scale production, batch reactors optimize cost and efficiency:

-

Feedstock Mixing : Phthalic anhydride (1.0 mol), ethylamine (2.2 mol), and H₂SO₄ (0.1 mol) are combined in ethanol.

-

Cyclization : Heated to 130°C for 4 hours under 3 atm pressure.

-

Oxidation : Air is injected into the reactor at 80°C to oxidize the methyl group.

Process Metrics :

| Metric | Value |

|---|---|

| Batch Size | 500 L |

| Annual Production | 10 MT |

| Purity | 98.5% |

This method prioritizes scalability, with a 70% yield and compliance with green chemistry principles.

Continuous Flow Synthesis

Continuous flow reactors enhance reaction control and safety:

-

Microreactor Design : Two substrates (phthalic anhydride and ethylamine) are pumped into a PTFE reactor at 0.5 mL/min.

-

Cyclization Zone : Maintained at 140°C with a residence time of 15 minutes.

-

Oxidation Zone : Ozone (O₃) is introduced to oxidize the intermediate at 50°C.

Performance Data :

| Parameter | Value |

|---|---|

| Flow Rate | 0.5 mL/min |

| Residence Time | 20 min |

| Yield | 80% |

This method reduces waste and improves thermal management, making it ideal for high-throughput applications.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Microwave-Assisted | 82 | Moderate | $$ | Low |

| Halogenation-Cyanation | 27.5 | Low | $$$ | High (toxic byproducts) |

| One-Pot Cyclocondensation | 75 | High | $ | Moderate |

| Batch Reactor | 70 | High | $$ | Moderate |

| Continuous Flow | 80 | High | $$$ | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that phthalazine derivatives, including 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, exhibit notable antimicrobial properties. These compounds have been investigated for their potential to combat various bacterial and fungal infections. For instance, studies have shown that derivatives can inhibit the growth of pathogenic microbes, suggesting their use in developing new antibiotics or antifungal agents.

Anticancer Potential:

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific enzymes involved in cancer cell metabolism, potentially leading to the development of novel chemotherapeutic agents. Further research is necessary to elucidate the mechanisms through which this compound exerts its effects on cancer cells.

Drug Design and Development:

Due to its structural characteristics, this compound serves as a lead compound in drug design. Its ability to bind with biological targets opens avenues for synthesizing new drugs aimed at treating various diseases, including metabolic disorders and cancers.

Agricultural Applications

Pesticidal Properties:

The compound has shown promise as a pesticide due to its antimicrobial activity. Its efficacy against plant pathogens could be leveraged in developing safer agrochemicals that minimize harm to beneficial organisms while effectively controlling pests.

Plant Growth Regulation:

Research into the effects of phthalazine derivatives on plant growth has indicated potential applications as plant growth regulators. These compounds may enhance crop yield and resistance to environmental stresses, thus contributing to sustainable agricultural practices.

Material Science Applications

Polymer Chemistry:

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties tailored for applications in coatings, adhesives, and composites .

Nanotechnology:

The compound's unique properties make it suitable for incorporation into nanomaterials. Research is ongoing into how these materials can be used for drug delivery systems or as components in electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid with its analogs:

Physicochemical Differences

- Solubility : The hydroxyethyl analog (C₁₁H₁₀N₂O₄) has higher aqueous solubility than the ethyl-substituted compound due to its polar -OH group .

- Lipophilicity : The benzyl-substituted compound (LogP ~2.8) is more lipophilic than the ethyl analog (LogP ~1.5), impacting membrane permeability and bioavailability .

Research Findings and Key Contrasts

- Pharmacological Potential: While this compound shows promise in enzyme inhibition, its chloro-phenyl derivative (C₁₈H₁₅ClN₂O₃) has been prioritized in antimicrobial studies due to enhanced electrophilicity from the chlorine atom .

- Safety Profile: Substitution at position 3 generally reduces acute toxicity compared to the unsubstituted parent compound.

Biological Activity

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS Number: 16015-48-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

This compound is characterized by the following molecular formula and structural features:

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Chemical Structure : The compound features a phthalazine core with an ethyl group and a carboxylic acid functionality, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 0.5 |

| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 0.5 |

| K562 (Leukemia) | 0.164 | Doxorubicin | 0.5 |

This data indicates that the compound exhibits significant cytotoxicity against cervical cancer cells and has moderate activity against liver and leukemia cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| P. aeruginosa | 50 mg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phthalazine structure can significantly influence biological activity. Key observations include:

- Electron Donating Groups : The presence of electron-donating groups enhances anticancer activity.

- Aliphatic Linkers : Aliphatic substitutions tend to decrease activity compared to aromatic systems.

- Functional Groups : The introduction of specific functional groups can either enhance or inhibit the desired biological effects.

For example, compounds with methoxy groups at strategic positions showed improved activity against cancer cell lines compared to those with halogen substitutions .

Case Studies

In a recent case study published in MDPI, researchers synthesized various derivatives of phthalazine and evaluated their anticancer properties. One derivative exhibited an IC₅₀ value of 2.61 μM against the MCF-7 breast cancer cell line, indicating significant potency compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between phthalazine derivatives and carbonyl-containing reagents. For example, refluxing 3-formyl-indole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst yields structurally analogous compounds . For alkylation steps, cesium carbonate in DMF at 25–30°C facilitates efficient substitution, as demonstrated in the synthesis of ethyl 1-(4-alkyl-3-oxo-quinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives . Optimization requires monitoring via TLC and recrystallization from acetic acid for purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC or LC-MS to assess purity and detect impurities.

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the ethyl group, carbonyl positions, and phthalazine backbone.

- FT-IR to verify carboxylic acid (-COOH) and ketone (C=O) functional groups.

- X-ray crystallography (if crystalline) for absolute configuration determination. For non-crystalline samples, compare spectral data with structurally related compounds, such as ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine-1-carboxylate .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to GHS classification data for analogous phthalazine derivatives:

- Acute Toxicity (Category 4) : Use fume hoods and avoid inhalation/ingestion.

- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves, lab coats, and safety goggles.

- Fire Safety : Use alcohol-resistant foam or dry powder extinguishers; avoid water due to potential toxic fumes .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer : Contradictions often arise from:

- Stereochemical variations : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.

- Solvent-dependent tautomerism : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify keto-enol equilibria .

- Impurity profiles : Conduct high-resolution mass spectrometry (HRMS) to detect byproducts from incomplete alkylation or oxidation . Cross-validate findings with synthetic protocols in peer-reviewed literature, such as N-allylation reactions using potassium carbonate and allyl bromide .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer : Focus on functional group modifications:

- Carbohydrazide derivatives : Replace the carboxylic acid with a hydrazide group (e.g., 3-(3-methylbutyl)-4-oxo-phthalazine-1-carbohydrazide) to enhance solubility or target-specific binding .

- Heterocyclic fusion : Introduce triazolo or thiadiazole rings via cyclocondensation, as seen in anti-inflammatory triazoloquinoxaline derivatives .

- SAR studies : Systematically vary the ethyl substituent (e.g., longer alkyl chains or fluorinated analogs) and evaluate activity using assays like RAW264.7 cell-based inflammation models .

Q. How can computational methods aid in predicting the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- DFT calculations : Model the electronic structure to predict keto-enol tautomerization energy barriers and nucleophilic attack sites.

- Molecular dynamics (MD) simulations : Assess solubility and aggregation behavior in aqueous vs. organic solvents.

- ADMET prediction tools : Use platforms like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug discovery applications .

Q. What experimental frameworks are recommended for studying its degradation pathways?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, acidic/basic conditions, and oxidizers (H₂O₂). Monitor degradation products via LC-MS.

- Isotopic labeling : Use ¹³C-labeled ethyl groups to track fragmentation patterns in mass spectrometry.

- Ecotoxicity assessment : Follow OECD guidelines to evaluate biodegradability and aquatic toxicity, as outlined in analogous phthalazine safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.